molecular formula C12H17NOS B14892822 n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide

n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide

Cat. No.: B14892822
M. Wt: 223.34 g/mol
InChI Key: ATLMBSQEQQLIGG-UHFFFAOYSA-N
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Description

n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

The synthesis of n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide typically involves the reaction of ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate with an appropriate amine under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may activate nuclear factor (erythroid-derived 2)-like 2 (NRF2) by disrupting the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the activation of antioxidant response elements .

Comparison with Similar Compounds

n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide can be compared with other similar compounds, such as:

  • Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
  • Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate
  • Ethyl 6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications .

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

N-ethyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C12H17NOS/c1-3-13-12(14)11-7-9-6-8(2)4-5-10(9)15-11/h7-8H,3-6H2,1-2H3,(H,13,14)

InChI Key

ATLMBSQEQQLIGG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(S1)CCC(C2)C

Origin of Product

United States

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